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Compound of Interest

Compound Name: 1-Methylhydantoin

Cat. No.: B147300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the standard enthalpy of formation for

hydantoin and several of its key derivatives. The presented data, summarized in a clear tabular

format, is supported by a detailed experimental protocol for combustion calorimetry, the primary

method for determining these thermodynamic values. Furthermore, this guide illustrates the

experimental workflow and a key signaling pathway associated with a prominent hydantoin

derivative using detailed diagrams.

Data Presentation: Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a critical thermodynamic property that provides

insight into the stability of a molecule. In the context of drug development, understanding the

energetic properties of a molecule and its derivatives can be crucial for predicting stability,

reactivity, and even aspects of its interaction with biological targets. The following table

summarizes the experimentally determined standard molar enthalpies of formation for

hydantoin and a selection of its derivatives in both the crystalline (solid) and gaseous phases at

298.15 K.
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Compound
Name

Chemical
Formula

Molar Mass (
g/mol )

ΔfH°(cr)
(kJ/mol)

ΔfH°(g)
(kJ/mol)

Hydantoin C₃H₄N₂O₂ 100.08 -486.6 ± 1.1[1] -391.2 ± 4.6[1]

1-

Methylhydantoin
C₄H₆N₂O₂ 114.10 -495.6 ± 2.0[1] -389.2 ± 4.0[1]

5-

Methylhydantoin
C₄H₆N₂O₂ 114.10 Not Reported -413.0 ± 5.0[1]

5,5-

Dimethylhydantoi

n

C₅H₈N₂O₂ 128.13 Not Reported Not Reported

5,5-

Diphenylhydantoi

n (Phenytoin)

C₁₅H₁₂N₂O₂ 252.27 Not Reported Not Reported

Nitrofurantoin C₈H₆N₄O₅ 238.16 Not Reported Not Reported

Note: "Not Reported" indicates that reliable experimental data was not found in the cited

sources. The uncertainties represent the expanded uncertainty for a confidence level of 0.95.

From the available data, it can be observed that the methyl group has a stabilizing effect on the

hydantoin ring. This effect is more pronounced when the methyl group is at position 5

compared to position 1.[1] Specifically, the methyl group at position 5 leads to a greater

decrease in the gas-phase enthalpy of formation, indicating increased stability.[1] Conversely,

the introduction of a phenyl group, as seen in other derivatives mentioned in the literature,

tends to have a destabilizing effect.[1]

Experimental Protocols: Combustion Calorimetry
The determination of the standard molar enthalpy of formation for crystalline organic

compounds, such as hydantoin derivatives, is primarily achieved through static bomb

combustion calorimetry.[1] The standard enthalpy of formation in the gas phase is then

calculated by combining the crystalline phase data with the enthalpy of sublimation.

Static Bomb Combustion Calorimetry Protocol
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This protocol outlines the key steps involved in determining the standard enthalpy of

combustion, from which the enthalpy of formation is calculated.

1. Sample Preparation:

A pellet of the hydantoin derivative (typically 0.5 - 1.0 g) is accurately weighed.

The pellet is placed in a crucible within the combustion bomb.

2. Bomb Assembly and Pressurization:

A fuse wire (e.g., platinum or nickel-chromium) of known length and mass is connected to

the electrodes inside the bomb, with the wire in contact with the sample pellet.

A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb

to ensure that the water formed during combustion is in its liquid state.

The bomb is sealed and purged with a small amount of oxygen to remove atmospheric

nitrogen.

The bomb is then charged with high-purity oxygen to a pressure of approximately 30 atm.

3. Calorimetric Measurement:

The sealed bomb is placed in a calorimeter bucket containing a precisely known mass of

water.

The calorimeter is assembled, and the temperature of the water is monitored until a steady

state is reached (the fore-period).

The sample is ignited by passing an electric current through the fuse wire.

The temperature of the water is recorded at regular intervals throughout the combustion

process (the main period) and after the reaction is complete until a steady rate of cooling is

observed (the after-period).

4. Data Analysis and Corrections:
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The corrected temperature rise is determined from the temperature-time data.

The energy equivalent of the calorimeter (calorimeter constant) is determined by burning a

standard substance with a known enthalpy of combustion, such as benzoic acid.

Corrections are made for the heat released by the combustion of the fuse wire and for the

formation of nitric acid from any residual atmospheric nitrogen.

The standard internal energy of combustion (ΔcU°) is calculated.

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the

relationship ΔcH° = ΔcU° + Δn(g)RT, where Δn(g) is the change in the number of moles of

gas in the combustion reaction.

Finally, the standard enthalpy of formation of the compound is calculated using Hess's Law,

from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).[1]

Mandatory Visualizations
Experimental Workflow for Bomb Calorimetry
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Caption: Workflow for determining enthalpy of formation using bomb calorimetry.
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Mechanism of Action of Phenytoin on Voltage-Gated
Sodium Channels
Phenytoin, a well-known hydantoin derivative, is a widely used anticonvulsant medication. Its

primary mechanism of action involves the modulation of voltage-gated sodium channels in

neurons.
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Caption: Phenytoin stabilizes the inactivated state of sodium channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Enthalpy of Formation of
Hydantoin Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147300#enthalpy-of-formation-comparison-between-
hydantoin-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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